![molecular formula C8H16ClN B2399712 Hidrocloruro de 3-Azabiciclo[3.2.2]nonano CAS No. 5597-41-1](/img/structure/B2399712.png)

Hidrocloruro de 3-Azabiciclo[3.2.2]nonano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

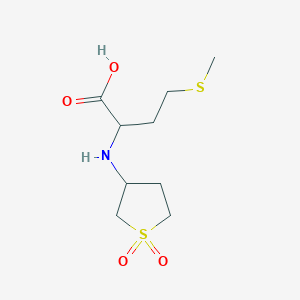

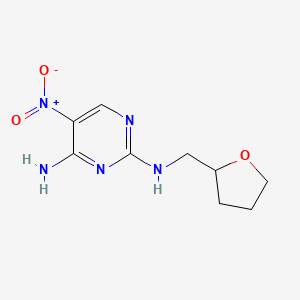

3-Azabicyclo[3.2.2]nonane hydrochloride is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is known for its unique three-dimensional framework, which makes it an interesting subject for various chemical and pharmacological studies. It has been investigated for its potential antiprotozoal activities, particularly against diseases such as malaria and sleeping sickness .

Aplicaciones Científicas De Investigación

3-Azabicyclo[32

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei

Medicine: Potential use as an antimalarial and antitrypanosomal agent

Industry: Applications in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

3-Azabicyclo[3.2.2]nonane hydrochloride has been found to exhibit potent antiprotozoal activities . The primary targets of this compound are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense . These parasites are responsible for causing malaria and sleeping sickness respectively .

Mode of Action

The exact mode of action of 3-Azabicyclo[32It is known that the compound interacts with these parasites at a molecular level, disrupting their normal functions and leading to their death .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[32The compound’s antiprotozoal activity suggests that it likely interferes with essential biological processes within the parasites .

Result of Action

The result of the action of 3-Azabicyclo[3.2.2]nonane hydrochloride is the death of the targeted parasites, leading to a reduction in the severity of the diseases they cause . For instance, the compound has shown high antiplasmodial in vitro activity against both sensitive NF54 strain and multiresistant K1 strain of Plasmodium falciparum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.2.2]nonane hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aromatic ketones, paraformaldehyde, and dimethylamine.

Mannich Annulation: A one-pot tandem Mannich annulation reaction is employed to form the 3-azabicyclo[3.2.2]nonane scaffold.

Purification: The final product is purified using techniques such as column chromatography over silica gel.

Industrial Production Methods

Industrial production methods for 3-azabicyclo[3.2.2]nonane hydrochloride are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

3-Azabicyclo[3.2.2]nonane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions involve reagents like lithium aluminium hydride (LiAlH4).

Substitution: The nitrogen atom in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with LiAlH4 yields amines, while oxidation with KMnO4 can produce ketones or carboxylic acids .

Comparación Con Compuestos Similares

Similar Compounds

2-Azabicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.

3-Azabicyclo[3.3.1]nonane: Similar framework but different nitrogen positioning.

Uniqueness

3-Azabicyclo[3.2.2]nonane hydrochloride is unique due to its specific three-dimensional structure and the presence of a nitrogen atom within the bicyclic framework. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Propiedades

IUPAC Name |

3-azabicyclo[3.2.2]nonane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-8-4-3-7(1)5-9-6-8;/h7-9H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBLDSUSRSGZSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2399635.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)

![2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2399642.png)

![1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate](/img/structure/B2399645.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)

![1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2399651.png)